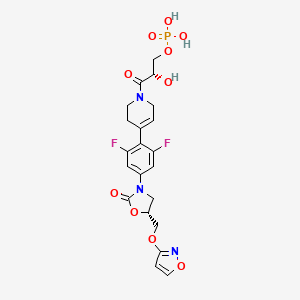

Posizolid phosphate (ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Posizolid phosphate (ester) is a derivative of the oxazolidinone class of antibiotics. Oxazolidinones are known for their unique mechanism of action, which involves inhibiting bacterial protein synthesis. Posizolid phosphate (ester) is particularly notable for its effectiveness against multidrug-resistant Gram-positive bacteria, making it a valuable asset in the fight against antibiotic-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Posizolid phosphate (ester) typically involves the esterification of Posizolid with phosphoric acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of Posizolid phosphate (ester) involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Posizolid phosphate (ester) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of Posizolid phosphate (ester) with altered functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Posizolid phosphate (ester) has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.

Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Posizolid phosphate (ester) is investigated for its potential to treat infections caused by multidrug-resistant bacteria.

Industry: It is used in the formulation of antimicrobial coatings and materials.

Mechanism of Action

Posizolid phosphate (ester) exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition occurs at an early stage of protein synthesis, making it effective against bacteria that have developed resistance to other antibiotics .

Comparison with Similar Compounds

- Linezolid

- Tedizolid phosphate

- Sutezolid

- Radezolid

Comparison: Posizolid phosphate (ester) is unique due to its enhanced activity against a broader spectrum of multidrug-resistant bacteria compared to other oxazolidinones. Its phosphate ester form improves its solubility and bioavailability, making it more effective in clinical settings .

Properties

Key on ui mechanism of action |

AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. |

|---|---|

CAS No. |

252260-06-3 |

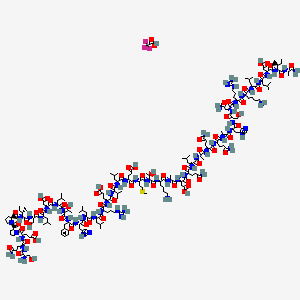

Molecular Formula |

C21H22F2N3O10P |

Molecular Weight |

545.4 g/mol |

IUPAC Name |

[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C21H22F2N3O10P/c22-15-7-13(26-9-14(36-21(26)29)10-33-18-3-6-34-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(28)17(27)11-35-37(30,31)32/h1,3,6-8,14,17,27H,2,4-5,9-11H2,(H2,30,31,32)/t14-,17+/m1/s1 |

InChI Key |

VZZBHEVJWKSWBN-PBHICJAKSA-N |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](COP(=O)(O)O)O |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(COP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B10764007.png)

![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)

![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)

![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)

![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)

![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)